N'-(2-chlorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2/c1-10-16-6-8-19(10)9-7-17-13(20)14(21)18-12-5-3-2-4-11(12)15/h2-6,8H,7,9H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUDOCOKFCUZGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2-chlorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide typically involves the following steps:
Formation of the Imidazole Intermediate:
Attachment of the 2-chlorophenyl Group: The 2-chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorinated precursor reacts with the imidazole intermediate.
Formation of the Oxalamide Backbone: The final step involves the reaction of the substituted imidazole with oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N'-(2-chlorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Amines or reduced oxalamide derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N'-(2-chlorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-(2-chlorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, inhibiting their activity. This interaction disrupts essential biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Features
The compound’s key structural elements are compared to analogs in Table 1.
Table 1. Structural Comparison of Selected Amide Derivatives
Biological Activity
N'-(2-chlorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and antimicrobial properties. Notably, its structural components suggest potential interactions with biological targets such as enzymes and receptors involved in disease pathways.
Anticancer Activity
A significant focus of research has been on the compound's anticancer properties. Studies suggest that it may act as an antiproliferative agent , inhibiting cancer cell growth through mechanisms such as:
- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells, which is crucial for cancer therapy.
- Cell Cycle Arrest : Evidence suggests it can induce G2/M phase arrest, preventing cancer cells from dividing and proliferating.
For instance, a study demonstrated that related imidazole derivatives showed promising results in breast cancer cell lines, indicating that modifications in structure could enhance efficacy against tumors .
Antimicrobial Properties
In addition to its anticancer effects, there are indications that this compound may possess antimicrobial properties . The imidazole ring is known for its activity against various pathogens, suggesting that the compound could be effective against bacterial and fungal infections.
Table 1: Summary of Biological Activities
Synthesis and Structural Analysis
The synthesis of this compound involves multi-step chemical reactions that incorporate both the chlorophenyl and imidazole moieties. The structural complexity allows for diverse interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
